

An In-depth Technical Guide to Sinensetin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sinensetin

Cat. No.: B1680974

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Sinensetin, a polymethoxylated flavone found in citrus peels and the plant *Orthosiphon stamineus*, has garnered significant interest in the scientific community for its diverse pharmacological activities.^{[1][2]} This technical guide provides a comprehensive overview of **sinensetin**'s chemical structure, physicochemical and spectroscopic properties, and its multifaceted biological effects, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction, analysis, and the evaluation of its biological activities are also presented to support further research and drug development endeavors.

Chemical Identity and Physicochemical Properties

Sinensetin is chemically known as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one.^[1] Its structure is characterized by a flavone backbone with five methoxy groups, which contribute to its lipophilicity and oral bioavailability. The key identifiers and physicochemical properties of **sinensetin** are summarized in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one
Synonyms	3',4',5,6,7-Pentamethoxyflavone, Pedalitin permethyl ether
CAS Number	2306-27-6
Molecular Formula	C ₂₀ H ₂₀ O ₇
SMILES	<chem>COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC</chem>

Physicochemical Properties

Property	Value	Reference
Molecular Weight	372.37 g/mol	[1]
Appearance	White to beige crystalline powder	[3]
Melting Point	174-176 °C	[3]
Boiling Point	547.8 ± 50.0 °C (Predicted)	[3]
Solubility	Soluble in DMSO, methanol, ethanol; Sparingly soluble in aqueous solutions	[3][4]
logP	2.634 (Estimated)	[5]

Spectroscopic Data

The structural elucidation of **sinensetin** is supported by various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopy	Data	Reference
UV-Vis (λ_{max})	215, 241, 327 nm (in DMF)	[4]
Mass Spectrometry	$[\text{M}+\text{H}]^+$ at m/z 373.12817	[1]

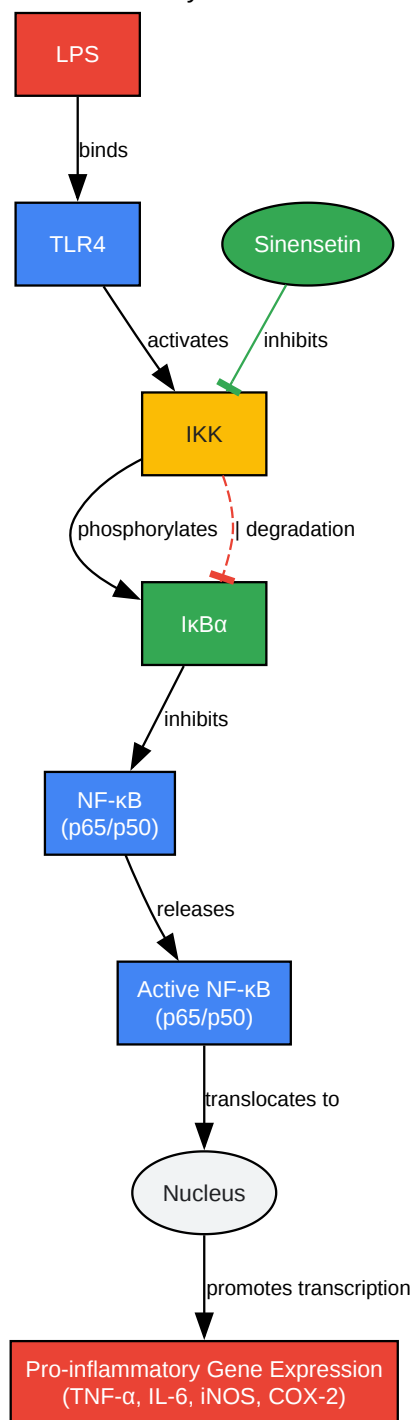
While detailed, consolidated ^1H and ^{13}C NMR data with specific chemical shifts and coupling constants are dispersed across various sources, the general spectral features are consistent with the pentamethoxyflavone structure.

Biological Activities and Mechanisms of Action

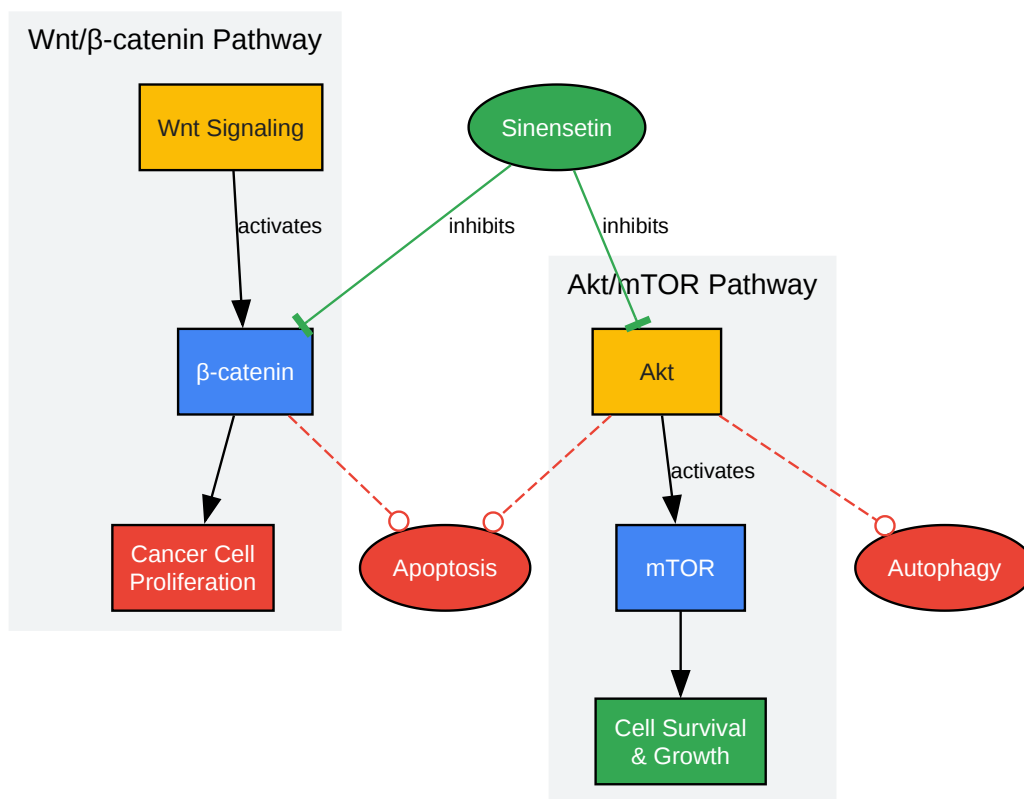
Sinensetin exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, anti-obesity, and neuroprotective activities. These effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

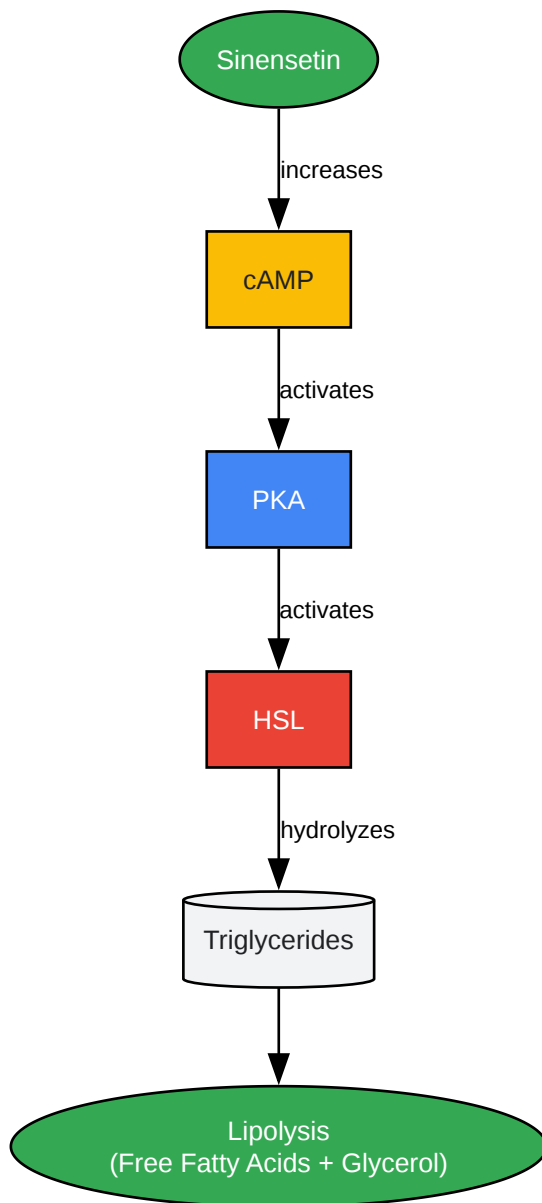
Sinensetin demonstrates potent anti-inflammatory effects by targeting the NF- κ B signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the I κ B kinase (IKK) complex, which then phosphorylates the inhibitory protein I κ B α . This phosphorylation leads to the ubiquitination and subsequent degradation of I κ B α , releasing the NF- κ B (p65/p50) dimer. The freed NF- κ B translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF- α , IL-6) and enzymes like iNOS and COX-2. **Sinensetin** has been shown to inhibit the degradation of I κ B α , thereby preventing the nuclear translocation of NF- κ B and suppressing the expression of these inflammatory mediators.[6][7]

Sinensetin's Anti-inflammatory Mechanism via NF- κ B Pathway

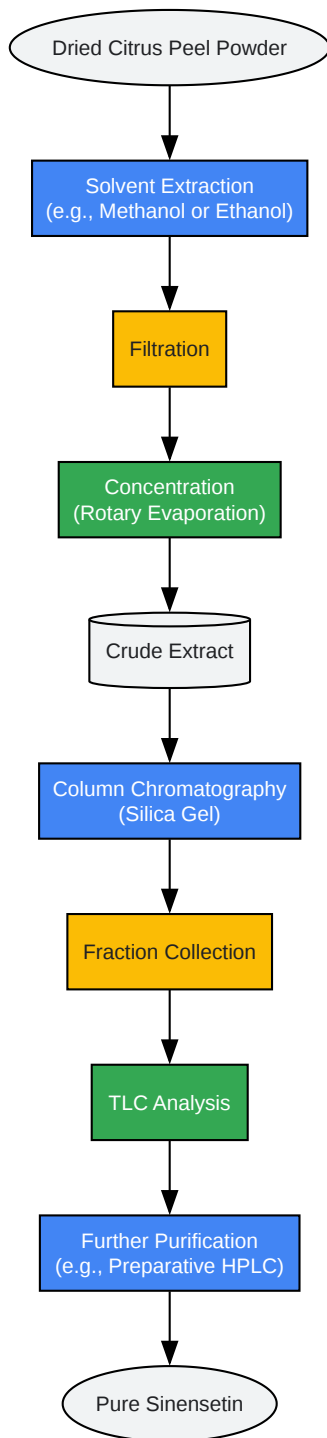
Anticancer Mechanisms of Sinensetin

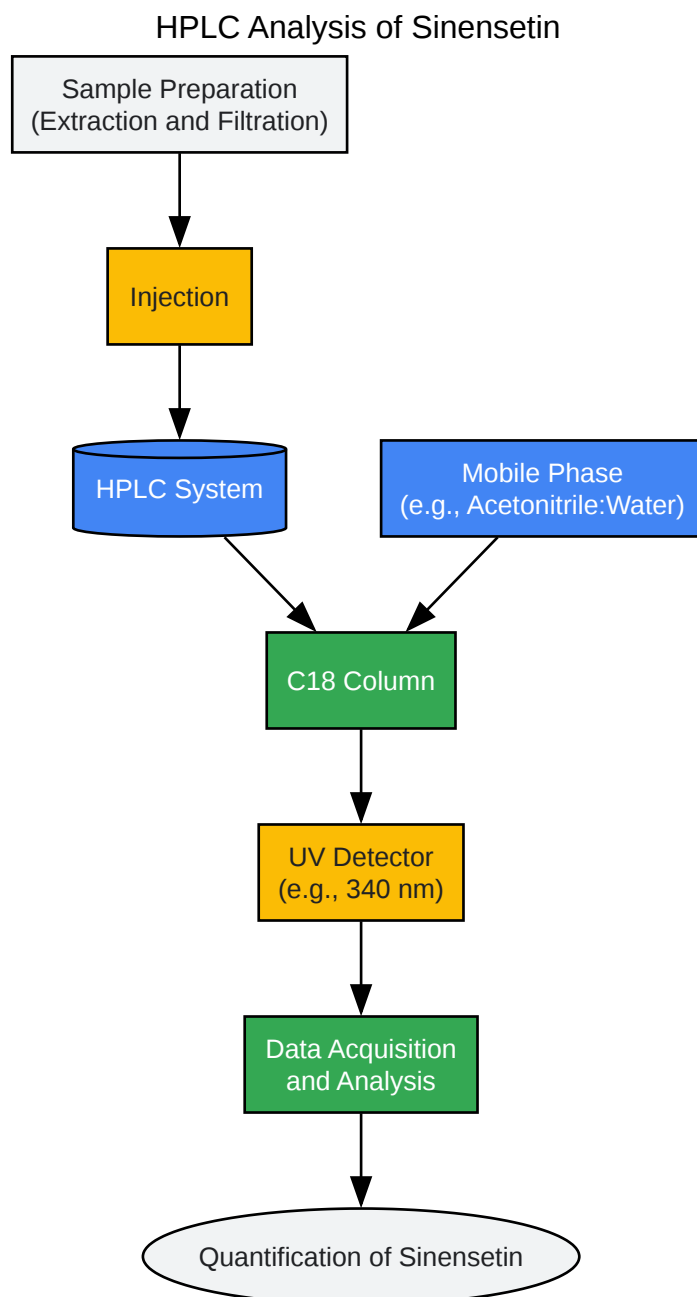


Sinensetin's Role in Lipolysis via the cAMP/PKA Pathway

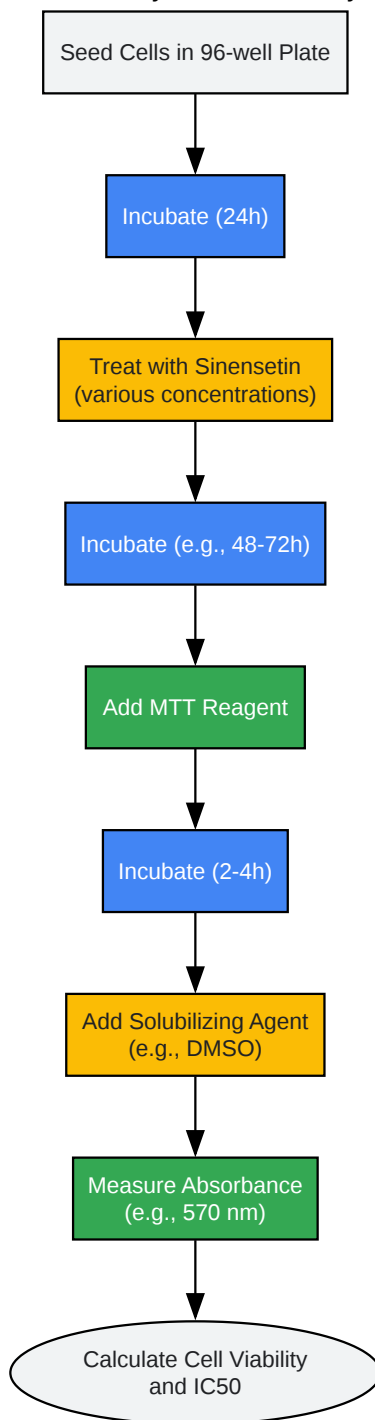


Extraction and Isolation of Sinensetin





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